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Compound of Interest

Compound Name: 13-Docosen-1-ol, (13Z)-

Cat. No.: B15156993 Get Quote

Spectroscopic Data of Erucyl Alcohol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

erucyl alcohol (cis-13-docosen-1-ol), a long-chain fatty alcohol with applications in various

industrial and research fields. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible

format for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the ¹H and ¹³C NMR data for erucyl alcohol.

¹H NMR Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their chemical environments.

Table 1: ¹H NMR Spectroscopic Data for Erucyl Alcohol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.35 Multiplet 2H
-CH=CH- (Olefinic

protons)

3.64 Triplet 2H

-CH₂-OH (Protons on

the carbon bearing the

hydroxyl group)

2.01 Multiplet 4H
-CH₂-CH=CH-CH₂-

(Allylic protons)

1.56 Quintet 2H

-CH₂-CH₂-OH

(Protons on the

carbon β to the

hydroxyl group)

1.27 Broad Singlet ~30H

-(CH₂)n- (Methylene

protons in the long

alkyl chain)

0.88 Triplet 3H
-CH₃ (Terminal methyl

protons)

¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Erucyl Alcohol (Estimated)
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Chemical Shift (δ) ppm Assignment

130.0 -CH=CH- (Olefinic carbons)

63.1 -CH₂-OH (Carbon bearing the hydroxyl group)

32.8 -CH₂-CH₂-OH (Carbon β to the hydroxyl group)

29.7 - 29.1
-(CH₂)n- (Methylene carbons in the long alkyl

chain)

27.2 -CH₂-CH=CH-CH₂- (Allylic carbons)

25.7
-CH₂-CH₂-CH₂-OH (Carbon γ to the hydroxyl

group)

22.7
-CH₂-CH₃ (Carbon adjacent to the terminal

methyl group)

14.1 -CH₃ (Terminal methyl carbon)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Erucyl Alcohol
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad
O-H stretch (from the hydroxyl

group)

~3005 Medium =C-H stretch (from the alkene)

2920 Strong
C-H stretch (asymmetric, from

methylene groups)

2850 Strong
C-H stretch (symmetric, from

methylene groups)

~1655 Weak C=C stretch (from the alkene)

~1465 Medium
C-H bend (from methylene

groups)

~1060 Strong
C-O stretch (from the primary

alcohol)

~720 Medium
-(CH₂)n- rock (from the long

alkyl chain)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The fragmentation pattern can be used to determine the molecular weight and deduce the

structure of a compound.

Table 4: Mass Spectrometry Fragmentation Data for Erucyl Alcohol
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m/z Relative Intensity (%) Possible Fragment Ion

324 1.2 [M]⁺ (Molecular Ion)

306 29.9 [M-H₂O]⁺

96 93.7 [C₇H₁₂]⁺

82 100.0 [C₆H₁₀]⁺

69 59.1 [C₅H₉]⁺

55 82.9 [C₄H₇]⁺

41 44.4 [C₃H₅]⁺

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized experimental protocols for acquiring NMR, IR, and MS data for a long-

chain alcohol like erucyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of erucyl alcohol is dissolved in about 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: The spectra are acquired on a 300 or 400 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to

obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent

peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical

shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the

solid erucyl alcohol is placed directly on the ATR crystal. For a melt sample, the alcohol is

gently heated to its melting point and a thin film is created between two salt plates (e.g.,

NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded

first. Then, the sample spectrum is recorded. The final spectrum is typically an average of 16

to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small

amount of the sample is placed in a capillary tube and heated to volatilize it into the ion

source.

Ionization: Electron Ionization (EI) is a common method, where the sample is bombarded

with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like erucyl alcohol.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic data for Erucyl alcohol (NMR, IR, Mass
Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15156993#spectroscopic-data-for-erucyl-alcohol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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